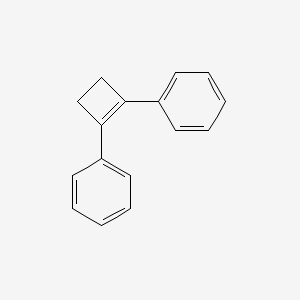

Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-

説明

Contextualization within Diarylcyclobutene Frameworks

Diarylcyclobutene frameworks are characterized by the presence of two aryl groups attached to a cyclobutene (B1205218) ring. These compounds are of significant interest due to their photochemical and thermal reactivity. The phenyl groups in "Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-" influence the electronic structure of the cyclobutene double bond, which in turn affects its reactivity in various chemical transformations.

The study of related diarylcyclobutenes provides a lens through which the properties of "Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-" can be understood. For instance, the photochemical behavior of 1,2-diphenylcyclobutene has been shown to involve additions of protic solvents like alcohols and acetic acid upon irradiation. oup.com Similarly, photochemical reactions with secondary amines have also been reported. oup.com These studies suggest that the excited state of the diarylcyclobutene is highly reactive and susceptible to nucleophilic attack.

Significance of Bridged Cyclobutene Architectures in Advanced Organic Chemistry

Bridged cyclobutene architectures, which can be conceptually derived from compounds like "Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-," represent a class of strained molecules with significant potential in organic synthesis. The inherent strain in these systems can be harnessed to drive complex chemical transformations, leading to the formation of intricate molecular scaffolds. While direct research on bridged structures derived from the title compound is limited, the broader field of bridged bicyclic compounds highlights their importance. These architectures can serve as precursors to a variety of other cyclic and acyclic compounds through controlled ring-opening and rearrangement reactions.

Overview of Research Directions in Cyclobutene Derivatives

Current research in cyclobutene derivatives is multifaceted, exploring their synthesis, reactivity, and applications. A key area of investigation is the development of novel synthetic methods to access functionalized cyclobutenes. The inherent ring strain of cyclobutanes and cyclobutenes makes them valuable building blocks in organic synthesis. researchgate.net

Furthermore, the photochemical properties of diarylcyclobutenes are a major focus, with potential applications in molecular switches and data storage. The ability of these molecules to undergo reversible photoisomerization makes them attractive candidates for the development of photoresponsive materials. The thermal stability of diarylcyclobutenes is another critical aspect, as it determines their suitability for various applications that may involve elevated temperatures. researchgate.netnih.govmdpi.comnih.govrsdjournal.org

The spectroscopic characterization of cyclobutene derivatives is fundamental to understanding their structure and bonding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to elucidate the structural features of these compounds. researchgate.netnih.gov

Detailed Research Findings

While specific research exclusively on "Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-" is not extensively documented in publicly available literature, a wealth of information on the closely related 1,2-diphenylcyclobutane provides valuable insights.

Synthesis

The synthesis of diarylcyclobutenes can be challenging. Photochemical [2+2] cycloadditions of styrenes can lead to the formation of 1,2-diphenylcyclobutanes, which can then be further modified. However, these reactions often yield a mixture of cis and trans isomers.

Spectroscopic Data

The following table summarizes some of the available spectroscopic data for "Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-".

Note: Detailed spectra can be found in the PubChem database for CID 76811.

Structure

3D Structure

特性

CAS番号 |

3306-02-3 |

|---|---|

分子式 |

C16H14 |

分子量 |

206.28 g/mol |

IUPAC名 |

(2-phenylcyclobuten-1-yl)benzene |

InChI |

InChI=1S/C16H14/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChIキー |

YGVYHUGLHHFGNN-UHFFFAOYSA-N |

正規SMILES |

C1CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Bis Aryl Cyclobutenes

Catalytic Cycloaddition Strategies

Catalytic cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclobutene (B1205218) rings. These methods often involve the [2+2] cycloaddition of two unsaturated precursors, such as alkynes and alkenes, facilitated by a catalyst. Recent advancements have focused on the use of transition metals, light, and organic molecules to promote these transformations with high levels of control over reactivity and selectivity. nih.govelsevierpure.com

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to [2+2] cycloadditions has enabled the efficient synthesis of a variety of cyclobutane (B1203170) and cyclobutene derivatives. williams.eduresearchgate.net In the context of diarylcyclobutene synthesis, these reactions typically involve the dimerization of arylacetylenes or their cycloaddition with other unsaturated partners. For instance, the use of a zirconocene (B1252598) complex in the presence of two equivalents of n-BuLi can promote the cyclodimerization of diphenylacetylene (B1204595) to furnish 1,2,3,4-tetraphenyl-1,3-butadiene, which can be a precursor or intermediate in some synthetic routes. While not a direct cycloaddition to a cyclobutene, it highlights the reactivity of arylacetylenes under metallic influence. A more direct approach involves the reaction of arylacetylenes in the presence of a suitable catalyst to yield the desired 1,2-diarylcyclobutene framework. ontosight.ai

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Zirconocene complex / n-BuLi | Diphenylacetylene | 1,2,3,4-tetraphenyl-1,3-butadiene | - | ontosight.ai |

This table showcases a reaction related to the precursors of diarylcyclobutenes.

In recent years, photocatalysis and organocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions, offering milder reaction conditions and unique reactivity patterns. mdpi.com Photocatalytic [2+2] cycloadditions, for example, can be initiated by visible light, promoting the reaction between two unsaturated partners through an excited state mechanism. nih.gov Organocatalysis, on the other hand, utilizes small organic molecules to catalyze the reaction, avoiding the use of potentially toxic or expensive metals. mdpi.com While specific examples focusing solely on the synthesis of Benzene (B151609), 1,1'-(1-cyclobutene-1,2-diyl)bis- via these methods are not extensively detailed in the provided search results, the general principles are applicable. For instance, chiral organocatalysts have been successfully employed in the enantioselective synthesis of substituted cyclobutanes, a methodology that could potentially be adapted for the synthesis of chiral bis-aryl cyclobutenes. rsc.org

Cross-Coupling Reactions for Arylation of Cyclobutene Scaffolds

Cross-coupling reactions are a fundamental tool for the formation of carbon-carbon bonds, and they play a crucial role in the functionalization of pre-existing cyclobutene scaffolds. These methods allow for the introduction of aryl groups onto the cyclobutene ring with high precision, providing access to a wide range of substituted bis-aryl cyclobutenes.

Palladium catalysis is preeminent in the field of cross-coupling chemistry. nih.govresearchgate.net The arylation of cyclobutene derivatives can be achieved through various palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings. For example, a palladium-catalyzed divergent enantioselective functionalization of cyclobutenes has been developed, leading to hydroarylation and diarylation products. nih.gov This approach demonstrates the ability to introduce one or two aryl groups onto the cyclobutene ring, offering a versatile strategy for the synthesis of complex cyclobutane derivatives. Another study describes the palladium-catalyzed carbene coupling reactions of cyclobutanone (B123998) N-sulfonylhydrazones with aryl halides to produce cyclobutenes among other products. bohrium.comorganic-chemistry.org Furthermore, a tandem palladium-catalyzed Sonogashira coupling, propargyl–allenyl isomerization, and [2+2] cycloaddition sequence has been developed to synthesize benzooxepane-fused cyclobutene derivatives. rsc.org

| Catalyst/Ligand | Coupling Partner 1 | Coupling Partner 2 | Product Type | Reference |

| Pd(0)/Chiral Ligand | Cyclobutene | Aryl Halide | Hydroarylated/Diarylated Cyclobutane | nih.gov |

| Pd2(dba)3/PPh3 | Cyclobutanone N-sulfonylhydrazone | Aryl Bromide | Cyclobutene | organic-chemistry.org |

Rhodium catalysts have shown remarkable utility in the asymmetric synthesis of chiral cyclobutanes and cyclobutenes. nih.govrsc.org Rhodium-catalyzed asymmetric addition reactions of arylboronic acids to cyclobutenes proceed through an asymmetric carbometallation step, followed by protonation or elimination to yield a variety of arylated cyclobutanes. nih.gov While the direct synthesis of 1,2-diphenylcyclobutene is not explicitly detailed, this methodology provides a clear pathway to enantiomerically enriched aryl-substituted cyclobutanes, which can be precursors to the target cyclobutene. nih.govresearchgate.net Additionally, rhodium-catalyzed enantioselective additions of aryl and vinyl boronic acids to cyclobutenone ketals have been reported, which involve an enantioselective carbometalation followed by β-oxygen elimination to afford enantioenriched enol ethers. researchgate.nettmc.edunih.gov

| Catalyst System | Reactants | Key Intermediate | Product Type | Enantiomeric Excess (% ee) | Reference |

| Rh(I)/Chiral Diene | Cyclobutene, Arylboronic Acid | Chiral Rh-cyclobutyl | Arylated Cyclobutane | - | nih.gov |

| Rh(I)/Chiral Ligand | Cyclobutenone Ketal, Arylboronic Acid | Cyclobutyl-rhodium | Chiral Enol Ether | up to 93% | nih.gov |

The use of earth-abundant metals, such as iron and nickel, as catalysts in cross-coupling reactions is a growing area of research, driven by the desire for more sustainable and economical synthetic methods. organic-chemistry.orgoaepublish.com Iron and nickel catalysts have been shown to be effective in promoting cross-coupling reactions between 1-bromo-cyclobut-1-enes and Grignard reagents. monash.eduresearchgate.net The nickel catalyst, in particular, demonstrated high reactivity with electron-rich aryl Grignard reagents, leading to various substituted cyclobutenes in good yields. monash.eduresearchgate.netresearchgate.net This methodology offers a direct route to aryl-substituted cyclobutenes, including potentially bis-aryl derivatives, by using readily available starting materials. monash.edu

| Catalyst | Substrate | Coupling Partner | Solvent System | Product | Yield (%) | Reference |

| Fe(acac)3 | 1-Bromo-cyclobut-1-ene | Aryl Grignard | THF/NMP | Aryl-substituted cyclobutene | Good | monash.eduresearchgate.net |

| Ni(acac)2 | 1-Bromo-cyclobut-1-ene | Aryl Grignard | THF | Aryl-substituted cyclobutene | Good | monash.eduresearchgate.net |

Ring Contraction and Rearrangement Pathways to Cyclobutene Derivatives

The synthesis of cyclobutane rings, the saturated precursors to cyclobutenes, can be achieved through ring contraction of larger heterocyclic systems. A notable example is the stereoselective synthesis of multisubstituted cyclobutanes from readily available pyrrolidine (B122466) derivatives. chemistryviews.orgacs.org This method utilizes iodonitrene chemistry to facilitate a contractive process.

The proposed mechanism begins with the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine via electrophilic amination to form a reactive 1,1-diazene intermediate. acs.org This diazene (B1210634) is unstable and undergoes nitrogen extrusion (elimination of N₂) to generate a 1,4-biradical species. The final step is a rapid intramolecular cyclization of this biradical through C-C bond formation, yielding the cyclobutane product. chemistryviews.orgacs.org The reaction has been shown to be stereospecific, preserving the stereochemistry of the starting pyrrolidine. acs.org

A variety of polysubstituted pyrrolidines can be converted into their corresponding cyclobutane analogs in yields ranging from moderate to good. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on aryl groups attached to the pyrrolidine ring. acs.org

Table 1: Synthesis of Cyclobutanes via Pyrrolidine Ring Contraction acs.org This interactive table summarizes the yields of various cyclobutane products synthesized from substituted pyrrolidines.

| Starting Pyrrolidine Substituents | Product | Yield (%) |

|---|---|---|

| α-Phenyl, β-Phenyl, Ester | Cyclobutane Derivative 1 | 69 |

| α-(4-Methoxyphenyl), β-Phenyl, Ester | Cyclobutane Derivative 2 | 52 |

| α-(4-Chlorophenyl), β-Phenyl, Ester | Cyclobutane Derivative 3 | 88 |

| α-(2-Thienyl), β-Phenyl, Ester | Cyclobutane Derivative 4 | 42 |

While this method directly produces cyclobutanes, these structures are key precursors for obtaining cyclobutene derivatives like Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- through subsequent dehydrogenation or elimination reactions. nih.gov

Novel Synthetic Approaches Utilizing Specific Reagents

Modern organic synthesis has seen the development of highly specialized reagents and catalysts to construct complex molecular architectures. The formation of bis-aryl cyclobutenes has benefited from these advancements, with methodologies employing C1-bisnucleophiles, triflyl-stabilized intermediates, and copper-catalyzed radical reactions.

C1-Bisnucleophile Mediated Cyclobutane and Cyclobutene Formation

A novel strategy for forming four-membered carbocycles involves the use of C1-bisnucleophiles, such as 1,1-diborylalkanes. scholaris.ca These reagents can participate in formal [3+1]-cycloaddition reactions to construct cyclobutane rings. For instance, the reaction of lithiated 1,1-diborylalkanes with electrophiles like epihalohydrins or epoxy alcohol derivatives leads to the formation of borylated cyclobutanols. scholaris.ca

The 1,1-diborylalkane acts as a C1-bisnucleophile, where the geminal boron atoms stabilize an adjacent carbanion. tymcdonald.com This nucleophile reacts with the three-carbon electrophilic partner (the epoxide or epihalohydrin) to forge the cyclobutane skeleton. The resulting borylated cyclobutanol (B46151) products are versatile intermediates, as the boron moieties can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. tymcdonald.com This two-step sequence of cycloaddition followed by cross-coupling provides a pathway to bis-aryl cyclobutane structures, which can then be converted to the target cyclobutenes.

Synthesis via Gem-Bis(triflyl)cyclobutenes from Alkyne Precursors

A powerful metal-free approach to highly functionalized cyclobutenes involves the reaction of alkynes with a pyridinium (B92312) salt that serves as a source for 1,1-bis(trifluoromethylsulfonyl)ethylene (Tf₂C=CH₂). researchgate.net This reaction proceeds as a [2+2] cycloaddition to form gem-bis(triflyl)cyclobutenes, also known as cyclobutene-triflones. researchgate.net

The triflyl (trifluoromethylsulfonyl) groups are exceptionally strong electron-withdrawing groups, which activates the double bond of the ethylene (B1197577) precursor for the cycloaddition with various alkyne substrates. This methodology is particularly effective for heteroatom-substituted alkynes, allowing for the synthesis of a wide array of cyclobutene derivatives functionalized with oxygen, nitrogen, sulfur, and other elements. researchgate.net The resulting gem-bis(triflyl)cyclobutenes are valuable synthetic intermediates. The triflyl groups can be displaced or can participate in further transformations, providing a route to diverse cyclobutene structures, including those with aryl substituents.

Copper-Catalyzed Radical Cascade Strategies for Cyclobutenes

An innovative strategy for synthesizing highly functionalized cyclobutenes utilizes a copper-catalyzed radical cascade reaction starting from simple cyclobutanes. nih.govrsc.org This method is significant as it directly functionalizes a pre-existing cyclobutane ring to introduce unsaturation and other functional groups, representing a direct pathway from cyclobutanes to complex cyclobutenes. rsc.org

The reaction is typically catalyzed by a copper salt and uses an oxidant such as N-fluorobenzenesulfonimide (NFSI). The proposed mechanism involves a radical cascade process that includes several key steps:

Benzylic Hydrogen Atom Abstraction: The reaction initiates by abstracting a hydrogen atom from a position adjacent to an activating group (like a phenyl ring) on the cyclobutane. rsc.org

β-Hydrogen Elimination: The resulting radical undergoes β-hydrogen elimination to form a cyclobutene ring and a hydrogen radical.

Radical Addition and Functionalization: The generated radical species can then undergo further reactions, such as addition to other molecules or allylic hydrogen abstraction followed by functionalization, to introduce new groups onto the cyclobutene ring. rsc.org

This copper-catalyzed approach enables the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds in a single operation. nih.gov It has been successfully used to synthesize a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives from simple cyclobutane precursors. rsc.org

Table 2: Examples of Copper-Catalyzed Cyclobutene Synthesis from Cyclobutanes rsc.org This interactive table shows various functionalized cyclobutene derivatives synthesized using the copper-catalyzed radical cascade method.

| Starting Material | Reagents | Product Type |

|---|---|---|

| 1,2-Diphenylcyclobutane | TsNH₂, NFSI, Cu(MeCN)₄PF₆ | 1,3-Disulfonylcyclobutene |

| 1,2-Diphenylcyclobutane | Phthalimide, NFSI, Cu(MeCN)₄PF₆ | 1,3-Diaminocyclobutene |

This radical cascade strategy provides a direct and efficient route to construct highly functionalized cyclobutene frameworks that would be challenging to access through other methods. nih.govrsc.org

Elucidation of Molecular Structure Through Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,2-diphenylcyclobutene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of 1,2-diphenylcyclobutene is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclobutene (B1205218) ring.

Aromatic Region: The protons on the phenyl groups would typically appear in the chemical shift range of δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution and the electronic environment. For 1,2-diphenylcyclobutene, these protons would likely present as complex multiplets due to overlapping signals.

Aliphatic Region: The methylene (B1212753) (-CH₂-) protons on the cyclobutene ring are expected to resonate upfield, at approximately δ 2.5-3.0 ppm. Due to the rigidity of the four-membered ring, these protons are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely complex multiplets due to geminal and vicinal coupling.

For the saturated analog, 1,2-diphenylcyclobutane, detailed ¹H NMR studies have been conducted. In the trans isomer, the methine protons (protons attached to the carbons bearing the phenyl groups) appear around δ 3.61 ppm, while the methylene protons give complex multiplets between δ 2.17-2.35 ppm. researchgate.net In the cis isomer, the methine protons are shifted to around δ 4.05 ppm, with the methylene protons appearing at δ 2.48-2.50 ppm. researchgate.net While the electronic structure of the cyclobutene ring in the target molecule differs due to the double bond, these values provide a useful reference for predicting the chemical shifts.

Table 3.1.1: Predicted ¹H NMR Chemical Shifts for Benzene (B151609), 1,1'-(1-cyclobutene-1,2-diyl)bis-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Methylene Protons (-CH₂-) | 2.5 - 3.0 | Multiplet |

Note: These are predicted values based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single sharp signal.

Aromatic Carbons: The carbon atoms of the two phenyl rings are expected to resonate in the δ 125-150 ppm region. libretexts.org The ipso-carbon (the carbon directly attached to the cyclobutene ring) would likely appear at the downfield end of this range, around δ 140-145 ppm, due to its substitution. The other aromatic carbons would appear as a group of signals between δ 125-130 ppm.

Olefinic Carbons: The two sp²-hybridized carbons of the cyclobutene double bond (C1 and C2) are expected to have chemical shifts in the typical alkene region of δ 115-140 ppm. libretexts.org Their direct attachment to phenyl groups would shift them further downfield within this range.

Aliphatic Carbons: The sp³-hybridized methylene carbons (C3 and C4) of the cyclobutene ring would appear significantly upfield, likely in the δ 20-40 ppm range, which is characteristic for carbons in a strained four-membered ring. nih.gov For cyclobutene itself, the sp³ carbons appear at 31.7 ppm, while the sp² carbons are at 137.2 ppm. spectrabase.com

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Ipso-Carbon (C-Ar) | 140 - 145 |

| Aromatic Carbons (C₆H₅) | 125 - 130 |

| Olefinic Carbons (C=C) | 135 - 145 |

| Methylene Carbons (-CH₂-) | 30 - 40 |

Note: These are predicted values based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. sdsu.edu For 1,2-diphenylcyclobutene, this would show correlations between the adjacent methylene protons on the cyclobutene ring. It would also help to delineate the coupling networks within the aromatic rings, although significant overlap can make this challenging.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. sdsu.edu It would show a cross-peak connecting the ¹H signal of the methylene protons to the corresponding ¹³C signal of the methylene carbons. Similarly, it would correlate the aromatic proton signals with their directly attached aromatic carbon signals.

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

The IR spectrum of 1,2-diphenylcyclobutene would be characterized by absorptions corresponding to its key structural features: the aromatic rings and the cyclobutene moiety.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.org The aliphatic C-H stretching of the methylene groups in the cyclobutene ring would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). docbrown.info

C=C Stretching: The stretching of the carbon-carbon double bond within the cyclobutene ring is a key diagnostic feature. In cyclic alkenes, the frequency of this vibration is sensitive to ring strain. For cyclobutene, the C=C stretch is found at a lower frequency (around 1566 cm⁻¹) compared to non-strained acyclic alkenes (typically 1620-1680 cm⁻¹). uomustansiriyah.edu.iq The conjugation with the two phenyl groups in 1,2-diphenylcyclobutene is expected to further lower this frequency and increase its intensity. Aromatic C=C stretching vibrations from the phenyl rings are expected to appear as a series of bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

C-H Bending: Out-of-plane C-H bending vibrations for the phenyl groups typically give rise to strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 3.2.1: Predicted Key IR Absorption Bands for Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Cyclobutene C=C Stretch | ~1550 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Note: These are predicted values based on established correlation charts and data from analogous compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving non-polar character.

Raman Spectrum: The Raman spectrum of 1,2-diphenylcyclobutene would be dominated by signals from the aromatic rings. A strong band corresponding to the symmetric ring breathing mode of the phenyl groups is expected around 1000 cm⁻¹. wiley.com The C=C stretching of the cyclobutene ring, being symmetrically substituted, should also give a strong Raman signal. The spectral fingerprint region (below 1500 cm⁻¹) contains a wealth of information from various C-C stretching and C-H bending modes, creating a unique pattern for the molecule. netlify.app

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). For aromatic molecules like 1,2-diphenylcyclobutene, a significant enhancement is expected due to the interaction of the π-electron systems of the phenyl rings with the metal surface. This interaction, often involving π-π stacking or direct adsorption, can lead to selective enhancement of certain vibrational modes, particularly those of the aromatic rings. This allows for the detection of the molecule at very low concentrations and can provide insights into the orientation of the molecule on the surface.

Table 3.2.2: Predicted Key Raman Bands for Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Relative Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Cyclobutene C=C Stretch | ~1550 - 1570 | Strong |

| Aromatic C=C Stretch | ~1580 - 1610 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: These are predicted values based on typical Raman shifts for similar functional groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 1,2-diphenylcyclobutene (C₁₆H₁₄), the analysis begins with the identification of the molecular ion peak.

The high-resolution mass spectrum would show the molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) corresponding to its exact mass of approximately 206.1096 g/mol . echemi.com This peak confirms the elemental composition of the molecule.

The fragmentation of 1,2-diphenylcyclobutene under electron ionization (EI) conditions can be predicted to follow several key pathways characteristic of phenyl-substituted cycloalkenes. A primary and highly significant fragmentation route is the retro-[2+2] cycloaddition reaction. This process involves the cleavage of the four-membered ring, which would lead to the formation of two phenylacetylene (B144264) fragments (C₈H₆), each with an m/z of 102. The presence of a prominent peak at m/z 102 would be strong evidence for the cyclobutene core structure.

Another expected fragmentation involves the loss of a phenyl radical (•C₆H₅), resulting in a fragment ion [M - C₆H₅]⁺ at m/z 129. This is a common pathway for aromatic compounds. Further fragmentation could occur, but these principal cleavages provide the most diagnostic information for structural confirmation.

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 206 | [C₁₆H₁₄]⁺• | C₁₆H₁₄ | Molecular Ion (M⁺•) |

| 129 | [M - C₆H₅]⁺ | C₁₀H₉ | Loss of a phenyl radical |

| 102 | [C₈H₆]⁺• | C₈H₆ | Phenylacetylene cation radical (from retro [2+2] cycloaddition) |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The structure of 1,2-diphenylcyclobutene contains a distinct chromophore: two phenyl groups attached to a carbon-carbon double bond within the cyclobutene ring. This arrangement creates an extended π-conjugated system.

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* electronic transitions. libretexts.org In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to non-conjugated systems. libretexts.org This reduction in the energy gap results in the absorption of light at longer wavelengths.

The chromophore in 1,2-diphenylcyclobutene is structurally related to that of cis-stilbene, where two phenyl rings are on the same side of a double bond. The conjugation allows for the delocalization of π-electrons across the phenyl rings and the double bond. This delocalization is responsible for the strong absorption in the UV region. The primary absorption band (λₘₐₓ) would correspond to the π → π* transition of this conjugated system. The strained nature of the four-membered cyclobutene ring may also influence the planarity of the system and, consequently, the exact position and intensity of the absorption maximum. Twisting from planarity can decrease the efficiency of π-orbital overlap, potentially causing a shift to shorter wavelengths (a hypsochromic shift) compared to a more planar analogue like trans-stilbene. nist.gov

| Expected Transition Type | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π* | Phenyl-conjugated C=C | Ultraviolet (UV) region (~220-300 nm) |

Mechanistic Studies and Reactivity of the Cyclobutene Moiety in Benzene, 1,1 1 Cyclobutene 1,2 Diyl Bis

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted reorganization of π-electrons to form or break a σ-bond, leading to a cyclic or open-chain product, respectively. For 1,2-diphenylcyclobutene, the ring-opening reaction is a prominent process driven by the release of the inherent strain in the four-membered ring.

The thermal ring-opening of cyclobutene (B1205218) and its derivatives is a classic example of a 4π-electrocyclic reaction. According to the Woodward-Hoffmann rules, a 4π-electron system undergoes a conrotatory ring-opening under thermal conditions. masterorganicchemistry.comlibretexts.org This means that the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation. In the case of a symmetrically substituted cis-3,4-disubstituted cyclobutene, this conrotatory motion leads to the formation of a cis,trans-diene. nih.gov Conversely, a trans-disubstituted cyclobutene would yield trans,trans- and cis,cis-dienes.

For 1,2-diphenylcyclobutene, the focus is on the substituents at the sp³-hybridized carbons (C3 and C4). In the unsubstituted case, the thermal ring-opening of 1,2-diphenylcyclobutene would lead to the formation of (1Z,3E)-1,4-diphenyl-1,3-butadiene. The reaction proceeds through a concerted transition state where the C3-C4 sigma bond breaks, and a new π-bond is formed between these two carbons, resulting in a conjugated diene system.

The kinetics and stereochemical outcome of the conrotatory ring-opening can be significantly influenced by the nature and position of substituents on the cyclobutene ring. This selective preference for one conrotatory pathway over the other is termed "torquoselectivity". stackexchange.com The direction of rotation (inward versus outward) is governed by both steric and electronic effects of the substituents at the C3 and C4 positions.

Theoretical and experimental studies have shown that electron-donating groups (EDGs) generally prefer to rotate outward during the ring-opening process to avoid steric hindrance and to allow for favorable orbital interactions. stackexchange.comnih.gov In contrast, electron-withdrawing groups (EWGs) often favor an inward rotation due to stabilizing electronic interactions between the substituent's acceptor orbital and the breaking σ-bond's highest occupied molecular orbital (HOMO). stackexchange.com Phenyl groups, as seen in some substituted cyclobutenes, typically exhibit a preference for outward rotation. nih.gov

The presence of substituents not only dictates the stereochemistry of the resulting diene but also affects the activation energy of the ring-opening reaction. The table below summarizes the calculated activation enthalpies for the ring-opening of various 3-substituted cyclobutenes, illustrating the influence of substituent electronic properties on the reaction kinetics.

| Substituent at C3 | Favored Rotation | Calculated Activation Enthalpy (kcal/mol) |

|---|---|---|

| -CH₃ | Outward | 33.5 |

| -OH | Outward | 29.1 |

| -F | Outward | 32.0 |

| -CN | Inward | 29.7 |

| -CHO | Inward | 26.2 |

| -NO₂ | Inward | 24.9 |

This table presents theoretical data on substituent effects on the activation enthalpy of cyclobutene ring-opening. The values indicate the energy barrier for the favored rotational pathway.

Cycloaddition Reactions Involving the Cyclobutene Double Bond

The double bond of the cyclobutene ring in 1,2-diphenylcyclobutene can participate in cycloaddition reactions, offering a pathway to more complex cyclic systems. These reactions can be broadly categorized based on the number of π-electrons involved from each reactant.

[2+2] Cycloadditions: These reactions involve the combination of two alkene moieties to form a cyclobutane (B1203170) ring. Thermally, [2s+2s] cycloadditions are generally forbidden by the Woodward-Hoffmann rules. However, they can be achieved photochemically. nsf.govresearchgate.net In the context of 1,2-diphenylcyclobutene, it could potentially undergo a [2+2] photocycloaddition with another alkene, leading to the formation of a bicyclo[2.2.0]hexane derivative. These reactions are valuable for constructing highly strained ring systems. nih.gov The stereochemistry of photochemical [2+2] cycloadditions is often complex and can depend on the excited state (singlet or triplet) of the reactants. rsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a [4π+2π] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, the double bond of 1,2-diphenylcyclobutene can act as a dienophile, reacting with a conjugated diene. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although the phenyl groups in 1,2-diphenylcyclobutene are not strongly activating in this regard. The reaction of 1,2-diphenylcyclobutene with a diene like cyclopentadiene (B3395910) would yield a polycyclic adduct with a cyclohexene (B86901) ring fused to the cyclobutane moiety. The stereoselectivity of the Diels-Alder reaction is a key feature, with the "endo rule" often predicting the major product in kinetically controlled reactions involving cyclic dienophiles. masterorganicchemistry.com

Photooxidation with singlet oxygen (¹O₂) is a synthetically useful method for introducing oxygen functionalities into organic molecules. illinois.educaltech.edu Singlet oxygen can react with alkenes through several pathways, including [2+2] and [4+2] cycloadditions.

With 1,2-diphenylcyclobutene, a [2+2] cycloaddition with singlet oxygen would lead to the formation of a highly strained 1,2-dioxetane (B1211799) derivative. These four-membered ring peroxides are often thermally unstable and can cleave to form carbonyl compounds. The reaction of singlet oxygen with electron-rich alkenes is a common route to such dioxetanes. researchgate.net

Alternatively, if the cyclobutene were to first undergo thermal ring-opening to form a conjugated diene, a subsequent [4+2] cycloaddition with singlet oxygen could occur. This would result in the formation of an endoperoxide, a six-membered ring containing a peroxide linkage. scripps.edu The specific pathway followed in the photooxidation of 1,2-diphenylcyclobutene would depend on the reaction conditions, such as temperature and the presence of a photosensitizer.

Stereochemical Transformations

Stereochemical transformations of 1,2-diphenylcyclobutene and its derivatives are important for accessing specific isomers with defined three-dimensional structures. One of the most fundamental transformations is the stereoselective reduction of the double bond. For instance, the catalytic hydrogenation of 1,2-diphenylcyclobutene over a palladium on carbon catalyst can lead to the formation of cis-1,2-diphenylcyclobutane (B1211721). researchgate.net This transformation establishes a specific stereochemical relationship between the two phenyl groups.

Furthermore, the interconversion of stereoisomers of the saturated analog, 1,2-diphenylcyclobutane, provides insight into potential stereochemical pathways. The thermal isomerization of cis-1,2-diphenylcyclobutane to the more stable trans-isomer can occur at elevated temperatures. This process is believed to proceed through a diradical intermediate formed by the homolytic cleavage of the C1-C2 bond, allowing for rotation and subsequent ring closure to the trans isomer. Photosensitized isomerization can also achieve this transformation under milder conditions, often involving exciplexes or charge-transfer intermediates. While these examples pertain to the saturated cyclobutane derivative, they highlight the potential for stereochemical manipulation in this class of compounds. Stereoselective synthesis methodologies, such as those involving chiral catalysts, can also be employed to produce enantiomerically enriched cyclobutane derivatives from cyclobutene precursors. rsc.org

Proton-Catalyzed Cis-Trans Stereomutation of 1,2-Diarylcyclobutenes

The interconversion of cis and trans isomers of 1,2-diarylcyclobutenes can be facilitated by proton catalysis. While specific detailed studies on 1,2-diphenylcyclobutene are not extensively documented, a plausible mechanism can be proposed based on the established principles of acid-catalyzed isomerization of alkenes and related strained ring systems. This process is believed to proceed through a carbocation intermediate.

The proposed mechanism commences with the protonation of the cyclobutene double bond by a Brønsted acid. This initial step results in the formation of a tertiary carbocation, which is stabilized by the adjacent phenyl group through resonance. The formation of this planar carbocation intermediate allows for the free rotation around the carbon-carbon single bond that was previously part of the double bond.

Subsequent deprotonation from this carbocation intermediate can occur on either face of the molecule, leading to the formation of either the cis or trans isomer. The final ratio of isomers is often dictated by their relative thermodynamic stabilities. Computational studies on related systems, such as the acid-catalyzed cycloisomerization of alkynoic acids, support the involvement of protonation to activate a double or triple bond, followed by intramolecular nucleophilic attack, which is analogous to the deprotonation step in the stereomutation context. diva-portal.org Density Functional Theory (DFT) calculations on the protonation of polyenes have shown that the presence of phenyl groups significantly influences the site of protonation and the stability of the resulting carbocation. researchgate.net

A key aspect of this mechanism is the formation of a transient carbocation. In the case of 1,2-diarylcyclobutenes, the positive charge would be located at a benzylic position, affording considerable stabilization. This stabilization lowers the activation energy for the isomerization process.

Table 1: Proposed Intermediates in Proton-Catalyzed Cis-Trans Stereomutation

| Step | Intermediate/Transition State | Description |

| 1 | Protonated Cyclobutene | The initial product of the reaction between the cyclobutene and a proton source. |

| 2 | Benzylic Carbocation | A planar, resonance-stabilized intermediate that allows for rotation around the C-C bond. |

| 3 | Deprotonated Species | The final cis or trans isomer formed after the loss of a proton from the carbocation. |

Radical-Mediated Reactions of Cyclobutene Derivatives

The cyclobutene double bond in 1,2-diarylcyclobutenes is susceptible to attack by free radicals. These reactions typically proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. libretexts.org

Initiation: The reaction is initiated by the formation of a radical species, often through the homolytic cleavage of a weak bond in a radical initiator upon exposure to heat or light. wikipedia.org

Propagation: The propagation phase consists of two main steps. First, the initiator radical adds to the double bond of the cyclobutene ring. This addition occurs at one of the olefinic carbons, generating a new radical intermediate. This intermediate is a substituted cyclobutyl radical, with the unpaired electron residing on the carbon atom that did not bond to the incoming radical. The stability of this radical intermediate is a crucial factor in determining the reaction's feasibility. The presence of a phenyl group on the adjacent carbon can offer some degree of stabilization.

In the second propagation step, the newly formed cyclobutyl radical abstracts an atom or group from another molecule to yield the final product and regenerate a radical species to continue the chain reaction. ucr.edu

Termination: The chain reaction is terminated when two radical species combine or disproportionate, resulting in the formation of stable, non-radical products. srmist.edu.in

An example of a reaction that can be considered analogous to a radical addition is the reaction of 1,2-diphenylcyclobutene with dihalocarbenes. While carbenes are technically not free radicals, their addition to the double bond can proceed through intermediates with radical-like character.

Table 2: Key Steps in Radical-Mediated Reactions of Cyclobutenes

| Step | Description | Key Species |

| Initiation | Generation of the initial radical from an initiator. | Initiator radical |

| Propagation 1 | Addition of the radical to the cyclobutene double bond. | Cyclobutyl radical intermediate |

| Propagation 2 | Abstraction of an atom/group by the cyclobutyl radical. | Product and new chain-carrying radical |

| Termination | Combination or disproportionation of radicals. | Stable, non-radical products |

Strain-Induced Reactivity of the Cyclobutene Ring in Fused Systems

The significant ring strain inherent in the four-membered cyclobutene ring is a primary driver for its reactivity, particularly in fused systems like benzocyclobutene. wikipedia.org The strain energy of cyclobutene is considerable, though anomalously lower than that of cyclobutane due to the electronic effects of the double bond. nih.gov This strain can be released through reactions that lead to the opening of the four-membered ring.

A classic example of strain-induced reactivity is the thermal electrocyclic ring-opening of benzocyclobutene. wikipedia.org Upon heating, the cyclobutene ring undergoes a conrotatory ring-opening to form an ortho-xylylene intermediate. This reaction is a concerted pericyclic process governed by the Woodward-Hoffmann rules. masterorganicchemistry.com The high temperature required for this process is a testament to the aromatic stabilization of the benzene (B151609) ring that is temporarily disrupted during the formation of the o-xylylene (B1219910).

The o-xylylene intermediate is highly reactive and can be trapped in situ by various dienophiles in Diels-Alder reactions, leading to the formation of new six-membered rings. This strategy has been widely used in organic synthesis. The driving force for this trapping reaction is the re-aromatization of the benzene ring, which provides a significant thermodynamic advantage. nih.gov

Computational studies, including DFT calculations, have been employed to quantify the strain energy in benzocyclobutene and model the energetics of its ring-opening. rsc.org These studies help in understanding the thermodynamic and kinetic factors that govern the reactivity of such strained, fused systems.

Table 3: Comparison of Strain and Reactivity in Cyclobutene Systems

| Compound | Key Feature | Dominant Strain-Induced Reaction |

| Cyclobutene | Ring Strain | Thermal electrocyclic ring-opening to butadiene |

| Benzocyclobutene | Ring Strain and Aromaticity | Thermal electrocyclic ring-opening to o-xylylene |

| 1,2-Diphenylcyclobutene | Ring Strain and Phenyl Substitution | Susceptible to addition reactions that relieve strain |

Applications in Advanced Materials Science and Polymer Chemistry

Utilization in Stress-Responsive Polymers Incorporating Cyclobutene (B1205218) Units

The cyclobutane (B1203170) core within 1,2-diarylcyclobutene derivatives serves as a "mechanophore," a functional group that can undergo a constructive chemical transformation in response to mechanical force. nih.govresearchgate.net When embedded into a polymer chain, the elongational forces from processes like pulsed ultrasound can trigger the [2+2] cycloreversion of the cyclobutane ring. researchgate.netnih.govnih.gov This ring-opening reaction typically proceeds through a 1,4-diradical intermediate rather than a concerted mechanism. nih.govduke.edu

This mechanochemical activation transforms the cyclobutane unit into two new alkene groups, effectively altering the polymer's backbone. researchgate.net This transformation can lead to an increase in the polymer's contour length. For instance, polymers containing bicyclo[4.2.0]octane mechanophores, a type of cyclobutane derivative, have been shown to unravel by approximately 7 Å per unit upon activation. nih.govduke.edu The newly formed alkenes can then participate in secondary reactions, such as thiol-ene conjugate additions, to create cross-linked polymer networks or functionalized copolymers. nih.govnih.gov This process demonstrates the potential for creating self-strengthening or damage-reporting materials. The efficiency of this ring-opening is influenced by the stereochemistry of the mechanophore, with cis-isomers often showing a higher rate of activation compared to their trans-counterparts when incorporated into the same polymer chain. nih.gov

| Mechanophore Feature | Observation | Implication in Material Design |

| Activation Stimulus | Mechanical Force (e.g., Ultrasound) | Enables materials that respond to physical stress. |

| Chemical Transformation | [2+2] Cycloreversion (Ring-Opening) | Alters polymer backbone, can generate reactive sites. |

| Reaction Product | α,β-unsaturated esters/alkenes | Can participate in secondary crosslinking reactions (e.g., thiol-ene). nih.govnih.gov |

| Stereochemistry Influence | cis-isomers can be more reactive than trans-isomers. nih.gov | Allows for tuning the stress-response sensitivity of the polymer. |

| Intermediate | Stepwise 1,4-diradical intermediate. nih.govduke.edu | Influences the stereochemistry of the resulting products. |

Role in Supramolecular Chemistry and Self-Assembly Processes

While the primary applications of diarylcyclobutenes are rooted in their covalent bond transformations, their rigid, well-defined structures also lend themselves to supramolecular chemistry. The phenyl groups provide opportunities for π-π stacking and other non-covalent interactions, which are fundamental to self-assembly processes. By modifying the phenyl rings with functional groups capable of hydrogen bonding or forming metal-coordination complexes, researchers can guide the assembly of these molecules into ordered, higher-dimensional structures like 1D or 2D polyrotaxanes. For example, related macrocyclic systems like cucurbiturils have been used to form host-guest complexes that can be directed into larger assemblies. researchgate.net The precise geometry of the 1,2-diphenylcyclobutene unit can act as a template, directing the spatial arrangement of interacting partners in co-crystals and other supramolecular architectures.

Precursors for Optoelectronic Materials, including OLEDs and Solar Cells

The electrocyclic ring-opening of 1,2-diarylcyclobutene derivatives provides a powerful route to synthesize conjugated dienes. wikipedia.orgmasterorganicchemistry.com This transformation is highly stereospecific and can be triggered either thermally (conrotatory opening) or photochemically (disrotatory opening). wikipedia.orgresearchgate.net The resulting 1,3-butadiene (B125203) system, flanked by aryl groups, is a conjugated structure that can be a fundamental component of optoelectronic materials. ontosight.ai

By designing diarylcyclobutene precursors with appropriate aromatic or heteroaromatic side groups, thermal or light-induced ring-opening can generate highly conjugated systems suitable for use in organic electronics. ontosight.ai These materials can be incorporated as building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ontosight.ainankai.edu.cn For example, benzo[1,2-b:4,5-b']dithiophene (BDT), a rigid and planar conjugated unit, is a popular building block for high-performance OSCs, and synthetic strategies utilizing ring-opening reactions of cyclobutene precursors can provide access to such complex structures. researchgate.netresearchgate.net

Development of Conductive Materials and Crosslinking Agents

The thermally induced ring-opening of diarylcyclobutenes can be exploited to create crosslinked polymer networks. researchgate.net When derivatives with two or more cyclobutene units are incorporated into or blended with a polymer matrix, heating can initiate the ring-opening to form reactive dienes. These dienes can then undergo Diels-Alder reactions with dienophiles present in the system, or react with each other, to form a stable, three-dimensional crosslinked network. wikipedia.org This process converts a thermoplastic material into a thermoset, significantly enhancing its thermal stability, mechanical strength, and chemical resistance. sigmaaldrich.com

Furthermore, the creation of extended π-conjugated systems through ring-opening can be a pathway to conductive polymers. google.comsigmaaldrich.com If the precursor polymer is designed such that the ring-opening reaction creates long, uninterrupted chains of conjugation, the resulting material can exhibit significant electrical conductivity. This method allows for the formation of the conductive, conjugated polymer in situ from a more processable, non-conjugated precursor polymer. google.com

Design and Synthesis of Photochromic Materials Based on Diarylcyclobutene Derivatives

Diarylethenes, a broader class of compounds to which 1,2-diarylcyclobutenes belong, are renowned for their excellent photochromic properties. researchgate.netmdpi.com Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net For diarylethene derivatives, this involves a reversible 6π-electrocyclic reaction. nih.gov

Upon irradiation with UV light, the "open" ring form of a diarylethene (like a diaryl-substituted diene) undergoes ring-closure to form the "closed" cyclobutene-based isomer, which is typically colored. This process can be reversed by irradiating with visible light, which triggers the ring-opening of the cyclobutene derivative back to the colorless open form. mdpi.comresearchgate.net The thermal stability of both isomers and high fatigue resistance make these materials prime candidates for applications in optical data storage, molecular switches, and ophthalmic lenses. mdpi.com Some derivatives also exhibit aggregation-induced emission (AIE), where their fluorescence properties can be switched along with their color, opening avenues for use in security inks and bioimaging. mdpi.com

| Property | Open Form (Diene) | Closed Form (Cyclobutene) | Stimulus for Change |

| Structure | Flexible, non-planar π-system | Rigid, planar π-system | UV Light (Closing), Visible Light (Opening) |

| Absorption | Typically in UV region (colorless) | Typically in Visible region (colored) | Light Irradiation |

| Conjugation | Less extensive | More extensive | Reversible Electrocyclization |

| Fluorescence | Can be fluorescent | Often quenched | Light Irradiation |

Cyclobutene Derivatives as Versatile Building Blocks in Complex Organic Synthesis

Beyond polymer and materials science, the controlled reactivity of the cyclobutene ring makes it a valuable synthon in organic synthesis. nih.govelsevierpure.com The strain energy of the four-membered ring facilitates ring-opening reactions that can be harnessed to construct more complex molecular architectures. researchgate.netnih.gov

The thermally induced electrocyclic ring-opening of benzocyclobutenes, for instance, generates highly reactive ortho-quinodimethane intermediates. wikipedia.org These intermediates can be trapped in situ by various dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to rapidly build complex polycyclic frameworks. wikipedia.org This strategy is a powerful tool for the synthesis of natural products and other intricate organic molecules. Photochemical ring-opening reactions offer an alternative pathway with different stereochemical outcomes, further expanding the synthetic utility. rsc.orgnih.gov The ability to generate reactive dienes under specific and often mild conditions makes cyclobutene derivatives like Benzene (B151609), 1,1'-(1-cyclobutene-1,2-diyl)bis- powerful building blocks for constructing six-membered rings. researchgate.netelsevierpure.com

Emerging Research Directions and Future Perspectives for Benzene, 1,1 1 Cyclobutene 1,2 Diyl Bis

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of cyclobutene (B1205218) cores, particularly those with specific stereochemistry and substitution patterns like Benzene (B151609), 1,1'-(1-cyclobutene-1,2-diyl)bis-, remains an active area of research. Traditional methods often require harsh conditions or have limited substrate scope. The future of synthesizing this and related compounds lies in the development of more efficient, selective, and sustainable catalytic systems.

Key Research Thrusts:

Transition Metal Catalysis: Palladium- and Rhodium-based catalysts are at the forefront of developing new cycloaddition strategies. For instance, Rh-catalyzed [2+2]-cycloaddition of diphenylacetylene (B1204595) with electron-deficient alkenes provides a direct route to highly substituted cyclobutenes. researchgate.net Similarly, palladium-catalyzed regiodivergent carbocyclization has been shown to be a powerful tool for the stereospecific synthesis of trans-1,2-disubstituted cyclobutenes. nih.gov Future work will likely focus on expanding the catalyst repertoire to include more earth-abundant and less toxic metals.

Enantioselective Synthesis: The synthesis of chiral cyclobutenes is of significant interest for applications in medicinal chemistry and materials science. Cobalt-catalyzed enantioselective [2+2]-cycloaddition between alkynes and alkenes has emerged as a broadly applicable method, achieving high enantioselectivities for a wide variety of cyclobutenes. researchgate.net The development of new chiral ligands and catalytic systems will be crucial for the asymmetric synthesis of specific isomers of Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-.

Photochemical Methods: Photochemical [2+2] cycloadditions offer a powerful alternative to thermal methods. Research into continuous-flow photopolymerization to create well-defined cyclobutane (B1203170) polymers suggests that similar photochemical strategies could be adapted for the controlled synthesis of the target molecule and its derivatives. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Palladium-based | Regiodivergent Carbocyclization | High stereoselectivity for trans-isomers |

| Rhodium-based | [2+2] Cycloaddition | Access to highly substituted cyclobutenes |

| Cobalt-based with chiral ligands | Enantioselective [2+2] Cycloaddition | High enantioselectivity, broad substrate scope |

Exploration of New Reactivity Patterns and Mechanistic Insights

The inherent ring strain of the cyclobutene moiety in Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- dictates its reactivity, with the electrocyclic ring-opening to form a 1,3-diene being the most characteristic transformation. However, research is expanding to explore other reactivity patterns and to gain deeper mechanistic understanding.

Key Research Thrusts:

Electrocyclic Ring-Opening: The thermal and photochemical ring-opening of cyclobutenes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. masterorganicchemistry.com For Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-, this reaction would lead to the formation of 1,4-diphenyl-1,3-butadiene. Mechanistic studies are now focusing on the subtle effects of substituents on the stereoselectivity (torquoselectivity) of this process. rsc.orgosti.gov

Mechanochemistry: The application of mechanical force to molecules can open up reaction pathways that are inaccessible through thermal or photochemical activation. The force-promoted disrotatory ring-opening of cis-cyclobutenes, a "forbidden" reaction pathway, has been demonstrated. rsc.org Investigating the mechanochemical behavior of Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- could reveal novel reactivity and applications in areas like stress-responsive materials.

Photochemical Reactions: Beyond ring-opening, the photochemical behavior of 1,2-diphenylcyclobutene in the presence of protic solvents and secondary amines has been shown to lead to addition products. amanote.com Further exploration of the photochemistry of the target compound could uncover new functionalization strategies.

| Reaction Type | Activation Method | Key Feature |

| Electrocyclic Ring-Opening | Thermal/Photochemical | Formation of a conjugated diene system |

| Mechanochemical Ring-Opening | Mechanical Force | Access to symmetry-forbidden pathways |

| Photochemical Addition | UV light in specific solvents | Functionalization of the cyclobutene ring |

Advanced Characterization Techniques for In-Situ and Real-Time Studies

Understanding the intricate details of the rapid chemical transformations that Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- can undergo, such as photochemical ring-opening, requires sophisticated characterization techniques capable of capturing fleeting intermediates and transition states.

Key Research Thrusts:

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the real-time observation of molecular dynamics on the femtosecond timescale. nd.edunih.govmdpi.comnih.gov It is ideally suited to study the excited-state dynamics of Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- following photoexcitation, providing insights into the mechanism and timescale of its photochemical reactions.

Ultrafast Electron Diffraction (UED): UED is a powerful technique for obtaining "molecular movies" of chemical reactions, providing direct structural information on transient species. chemrxiv.orgresearchgate.net Recent studies on other cyclic molecules have demonstrated the potential of UED to elucidate the structural dynamics of ring-opening reactions from femtosecond to picosecond timescales. researchgate.netresearcher.life Applying UED to the target compound would offer unprecedented insight into its reaction pathways.

Integration into Hybrid Material Systems and Nanostructures

The rigid, well-defined structure of the 1,2-diphenylcyclobutene unit makes it an attractive building block for the construction of novel materials with unique properties.

Key Research Thrusts:

Polymer Chemistry: Cyclobutane units can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties. For example, polymers containing diphenylcyclobutane have been explored as mechanophores, where the ring-opening reaction can be triggered by mechanical stress, leading to changes in the material's properties. researchgate.net There is also growing interest in synthesizing polymers with cyclobutane units in the main chain through methods like [2+2] photopolymerization. nih.gov

Functional Materials: The photochromic properties of some cyclobutene derivatives, such as thienyl- and thieno[3,2-b]thiophenyl-substituted cyclobutene-1,2-diones, are being investigated. rsc.org This suggests that appropriately functionalized derivatives of Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- could be developed as components of photo-responsive materials. The integration of such heterocycle-based dynamic covalent chemistry could lead to dynamic functional materials with tunable optical properties. nih.gov

Theoretical Advancements in Understanding Complex Cyclobutene Chemistry

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex reactions and for predicting the properties of new molecules. For Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-, theoretical studies are crucial for a deeper understanding of its behavior.

Key Research Thrusts:

Density Functional Theory (DFT) and Ab Initio Methods: High-level computational methods are being used to model the potential energy surfaces of electrocyclic reactions, providing detailed insights into the factors that control their stereoselectivity. nih.gov Computational analysis of substituent effects on the ring-opening of cyclobutene derivatives is a key area of research, helping to rationalize experimental observations and to design molecules with tailored reactivity. nih.govnih.gov

Ab Initio Molecular Dynamics (AIMS): AIMS simulations allow for the theoretical investigation of photochemical reaction dynamics from first principles. stanford.edu This approach can be used to model the excited-state evolution of Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-, providing a detailed picture of the nonadiabatic processes that govern its photochemistry. uregina.ca The combination of AIMS with simulations of ultrafast electron diffraction patterns can provide a powerful link between theory and experiment. whiterose.ac.uk

Q & A

Basic: What synthetic methodologies are effective for preparing Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-?

Answer:

The synthesis typically involves cycloaddition or ring-closing metathesis reactions to form the strained cyclobutene core. For example, Diels-Alder reactions between dienes and alkynes under thermal or photochemical conditions can yield cyclobutene derivatives. Evidence from analogous compounds (e.g., cyclopropene derivatives) suggests the use of halogenated intermediates (e.g., dibromoethane precursors) to stabilize reactive intermediates . Thermal degradation studies of aromatic compounds (e.g., diphenylmethane analogs) also highlight the importance of controlled reaction conditions to avoid unintended decomposition .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- X-ray crystallography : The SHELX suite is widely used for small-molecule refinement, particularly for resolving strained ring systems. Challenges include poor crystal quality due to the compound’s rigidity; high-resolution data collection (e.g., synchrotron sources) and twinning corrections may be required .

- Mass spectrometry (MS) : GC-MS with electron ionization (EI) identifies molecular ions (e.g., m/z 210 for C₁₆H₁₈) and fragmentation patterns. Retention time alignment with standards (e.g., 15–30 min ranges in thermal degradation studies) aids verification .

- NMR : ¹H and ¹³C NMR detect aromatic protons (δ 6.5–7.5 ppm) and cyclobutene carbons (δ 100–120 ppm). NOESY experiments clarify stereochemistry if isomers exist .

Advanced: How does the cyclobutene ring influence thermal stability and decomposition pathways?

Answer:

The cyclobutene ring’s strain (≈30 kcal/mol) predisposes the compound to [2+2] cycloreversion or ring-opening under thermal stress. For instance, heating above 200°C may yield diphenylacetylene or benzene derivatives via retro-Diels-Alder pathways. Thermal gravimetric analysis (TGA) coupled with GC-MS can track decomposition products like diphenylmethane (m/z 167) or higher polyaromatics (e.g., quaterphenyls) . Computational studies (e.g., DFT) predict activation energies for ring-opening, guiding experimental design .

Advanced: What strategies address contradictions in reported spectral data or synthetic yields?

Answer:

- Cross-validation : Compare spectral libraries (e.g., NIST MS Database) and replicate synthesis under inert atmospheres to minimize oxidation .

- Control experiments : Use deuterated solvents or isotopic labeling to confirm peak assignments in NMR.

- Statistical analysis : Apply multivariate regression to correlate reaction parameters (e.g., temperature, catalyst loading) with yield discrepancies .

Advanced: How can computational modeling predict reactivity and electronic properties?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to assess HOMO-LUMO gaps (relevant for photoactivity) and electron density maps for electrophilic substitution sites .

- Molecular dynamics (MD) : Simulate thermal degradation pathways to identify intermediates (e.g., radical species) .

- Docking studies : Explore interactions with biological targets (e.g., enzyme active sites) if the compound has hypothesized pharmaceutical applications .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: What role does stereochemistry play in its chemical behavior?

Answer:

The cyclobutene ring’s substituents may introduce cis/trans isomerism. For example, steric hindrance in the cis isomer could slow nucleophilic attacks. Chiral HPLC or vibrational circular dichroism (VCD) distinguishes enantiomers, while X-ray crystallography confirms absolute configuration .

Advanced: How is this compound utilized in materials science?

Answer:

- Polymer precursors : Strain-promoted cyclobutene rings undergo ring-opening polymerization to form conjugated polymers for optoelectronics .

- Photoactive materials : UV irradiation triggers [2+2] cycloadditions for photoresponsive gels or coatings .

Basic: What are the key challenges in crystallizing this compound?

Answer:

- Low solubility : Use high-boiling solvents (e.g., DMF or toluene) for slow evaporation.

- Twinning : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals .

- Disorder : Partial occupancy modeling resolves disordered cyclobutene conformers .

Advanced: How can mechanistic studies optimize halogenation reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。